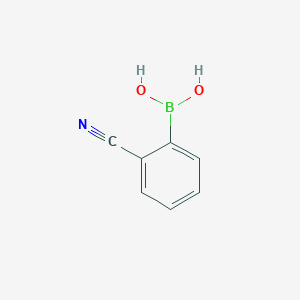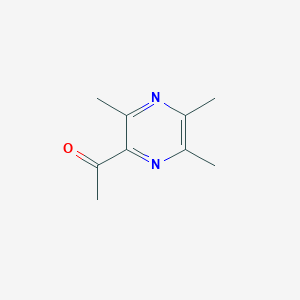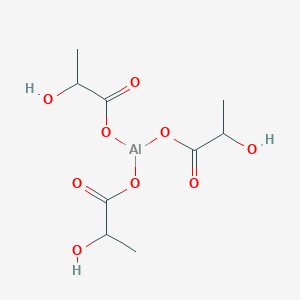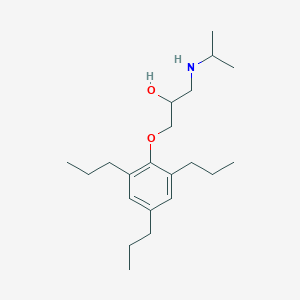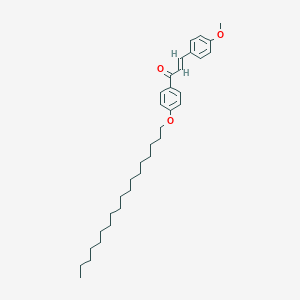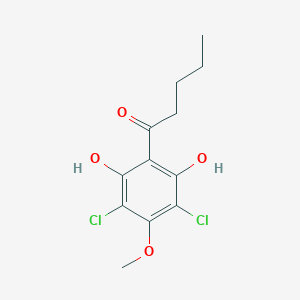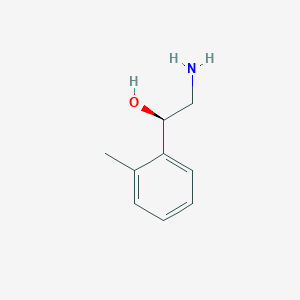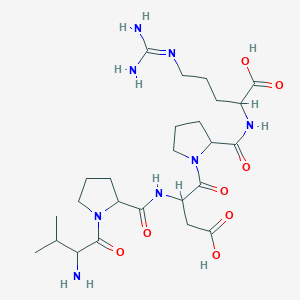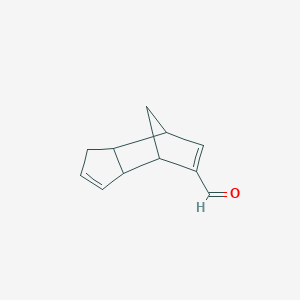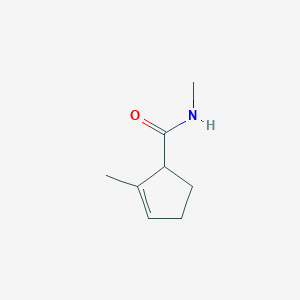
N,2-dimethylcyclopent-2-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethylcyclopent-2-ene-1-carboxamide, also known as DMCC, is a cyclic amide compound that has been the subject of scientific research due to its potential applications in various fields. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 141.20 g/mol.
Aplicaciones Científicas De Investigación
N,2-dimethylcyclopent-2-ene-1-carboxamide has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. N,2-dimethylcyclopent-2-ene-1-carboxamide can be used as a building block in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. It has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a monomer in the synthesis of polymers, such as polyamides and polyesters.
Mecanismo De Acción
The mechanism of action of N,2-dimethylcyclopent-2-ene-1-carboxamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the carbonyl group in the molecule. N,2-dimethylcyclopent-2-ene-1-carboxamide has been shown to undergo ring-opening reactions in the presence of acids or bases, leading to the formation of open-chain amides.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of N,2-dimethylcyclopent-2-ene-1-carboxamide. However, it has been shown to exhibit antibacterial and antifungal activity, indicating that it may have potential therapeutic applications. N,2-dimethylcyclopent-2-ene-1-carboxamide has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2-dimethylcyclopent-2-ene-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. N,2-dimethylcyclopent-2-ene-1-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N,2-dimethylcyclopent-2-ene-1-carboxamide has limited solubility in water, which can make it difficult to use in aqueous reactions. It is also sensitive to moisture and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research on N,2-dimethylcyclopent-2-ene-1-carboxamide. One area of interest is the development of new synthetic routes for N,2-dimethylcyclopent-2-ene-1-carboxamide, with improved yields and selectivity. Another area of research is the investigation of the antibacterial and antifungal activity of N,2-dimethylcyclopent-2-ene-1-carboxamide, with the aim of developing new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a building block for the synthesis of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action and potential applications of N,2-dimethylcyclopent-2-ene-1-carboxamide in various fields.
Métodos De Síntesis
N,2-dimethylcyclopent-2-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentadiene with dimethylamine and subsequent oxidation of the resulting amine. Another method involves the reaction of cyclopentadiene with dimethylcarbamoyl chloride in the presence of a base. The yield of N,2-dimethylcyclopent-2-ene-1-carboxamide can be improved by using a solvent such as acetonitrile or dichloromethane and optimizing the reaction conditions.
Propiedades
Número CAS |
118495-19-5 |
|---|---|
Nombre del producto |
N,2-dimethylcyclopent-2-ene-1-carboxamide |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
N,2-dimethylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-4-3-5-7(6)8(10)9-2/h4,7H,3,5H2,1-2H3,(H,9,10) |
Clave InChI |
KUGODMDCWFRTBS-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1C(=O)NC |
SMILES canónico |
CC1=CCCC1C(=O)NC |
Sinónimos |
2-Cyclopentene-1-carboxamide,N,2-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



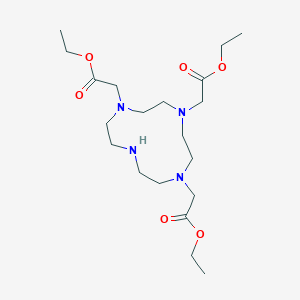
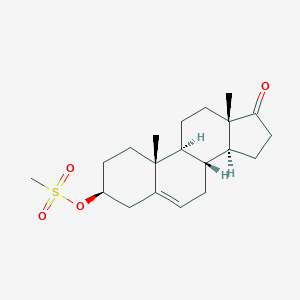
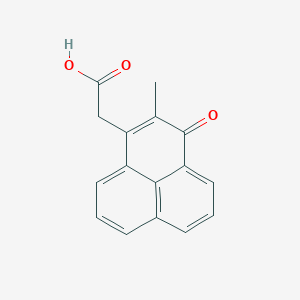
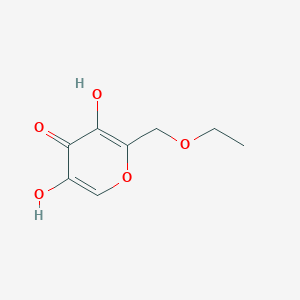
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
